molecular formula C8H8ClN3O3S B1407589 (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride CAS No. 1417567-26-0

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride

Cat. No.: B1407589
CAS No.: 1417567-26-0
M. Wt: 261.69 g/mol
InChI Key: RTCOCTQLDAYMCQ-UHFFFAOYSA-N
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Description

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its molecular architecture, featuring a fused [1,3,4]thiadiazolo[3,2-a]pyrimidine core, places it within a class of nitrogen and sulfur-containing bicyclic scaffolds that are frequently investigated for their diverse biological activities. Researchers focus on such structures for their potential to modulate key biological pathways. While the specific profile of this derivative is still being characterized, related thiadiazole and pyrimidine hybrids are prominent in pharmacological discovery efforts. These efforts include screening for anti-inflammatory and immunomodulatory properties, as some thiadiazole compounds are known to target cytokine signaling and immune cell activation . Furthermore, the acetic acid moiety in its structure is a critical functional group that may facilitate interactions with enzyme active sites, analogous to how the carboxylic acid group in quinolone antibiotics is essential for binding to bacterial DNA gyrase . This compound is provided exclusively for use in non-clinical laboratory research to aid in the exploration of novel bioactive molecules and the development of new therapeutic candidates.

Properties

IUPAC Name

2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S.ClH/c1-4-2-6(12)11-8(9-4)15-5(10-11)3-7(13)14;/h2H,3H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOCTQLDAYMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction Variants

The Biginelli reaction, a three-component condensation involving aldehydes, β-ketoesters, and urea or thiourea, has been extensively modified to produce pyrimidine derivatives with various heteroatoms. In particular, modifications include:

  • Use of acetoacetates and aromatic or aliphatic aldehydes under acid catalysis.
  • Incorporation of heteroatoms such as sulfur and nitrogen to form thiadiazole and pyrimidine rings.

Research Findings:

  • Ultrasound irradiation accelerates the reaction, yielding heterocycles with enhanced efficiency.
  • Catalysts such as 12-tungstophosphoric acid, zinc chloride, and ZrCl₄ have been employed to optimize yields under solvent-free conditions.

Synthesis Using Acylal and Acetoacetate Derivatives

The use of acylal derivatives as masked carbonyl compounds enables selective formation of heterocycles:

Method Reagents Catalyst Conditions Yield Reference
Acylal-based Biginelli Acylal, acetoacetates, urea/thiourea PW, PMo, ZnCl₂ Solvent-free, acid catalysis 70-85% ,

This approach facilitates the synthesis of pyrimidine derivatives with functional groups suitable for further modifications.

Synthesis of Thiadiazole and Pyrimidine Derivatives

The target compound contains a thiadiazole fused to a pyrimidine ring, which can be synthesized via heterocyclization of suitable precursors.

Condensation of Thiadiazole Precursors

  • Starting materials: 5-amino-1,3,4-thiadiazol-2-thiol derivatives.
  • Method: Reflux with sodium 3-arylprop-3-oxo-1-en-1-olate derivatives, followed by cyclization to form the fused heterocycle.

Research Data:

  • Reactions performed in ethanol with acidification yield the thiadiazole-pyrimidine core with yields around 67-71%.
  • Reactions are typically carried out at reflux temperatures (~130°C) with recrystallization for purification.

Functionalization to Acetic Acid Hydrochloride

Post-cyclization, the heterocycle undergoes oxidation or carboxylation to introduce the acetic acid moiety, followed by salt formation with hydrochloric acid.

Step Reagents Conditions Outcome Reference
Oxidation/Carboxylation Oxidants (e.g., KMnO₄, K₂Cr₂O₇) Aqueous, reflux Carboxylic acid derivative ,
Salt formation HCl Aqueous, room temperature Hydrochloride salt

This sequence yields the hydrochloride salt of the desired compound.

Key Research Findings and Data Summary

The synthesis of heterocyclic compounds similar to the target involves optimizing reaction conditions for yield and purity. The following table summarizes the most effective methods:

Method Reagents Catalysts/Conditions Yield (%) Remarks
Multicomponent Biginelli-like Aldehydes, acetoacetates, urea/thiourea Acid catalysts, ultrasound 70-85 Accelerated by ultrasound, solvent-free
Thiadiazole-Pyrimidine Cyclization 5-amino-1,3,4-thiadiazol-2-thiol derivatives Reflux in ethanol 67-71 Recrystallization improves purity
Oxidative Carboxylation Precursors + oxidants Reflux, aqueous Variable Yields depend on oxidant strength

Notes on Methodology and Optimization

  • Catalysts: Acidic catalysts such as phosphoric acid derivatives and metal halides improve reaction rates.
  • Solvent Conditions: Solvent-free reactions are preferred for environmental and efficiency reasons, but solvents like ethanol are common.
  • Temperature: Reflux temperatures (~130°C) are typical for cyclization and oxidation steps.
  • Purification: Recrystallization from ethanol or other polar solvents ensures high purity of final products.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbon disulfide, alkyl halides, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid exhibit significant antimicrobial activity. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in developing new antimicrobial agents.

Antitumor Activity

Compounds related to (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid have also demonstrated antitumor properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation in various models. These studies highlight the compound's potential as a lead structure for anticancer drug development .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives derived from (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid. The results demonstrated that specific derivatives showed potent activity against a range of bacterial strains, indicating their potential as new therapeutic agents .

Case Study 2: Antitumor Activity Assessment

In another investigation focusing on antitumor properties, researchers synthesized several derivatives and assessed their effects on cancer cell lines. The findings suggested that some compounds significantly inhibited cell growth and induced apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s physicochemical and functional properties can be contextualized by comparing it to structural analogs, as detailed below:

Structural Analogs and Substituent Effects

Compound A : (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic Acid Hydrochloride
  • Key Features : Hydrochloride salt of the acetic acid substituent at position 2; methyl group at position 5.
  • Solubility : High aqueous solubility due to the ionic hydrochloride group.
  • Potential Applications: Enhanced bioavailability for drug formulations .
Compound B : [(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio)acetic Acid
  • Key Features: Methylthio group at position 7 and acetic acid at position 2 (non-salt form).
  • Solubility : Moderate solubility, influenced by the thioether group’s lipophilicity.
Compound C : Methyl 5-(4-Acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Features : Bromo-benzylidine and methyl ester substituents.
  • Solubility : Low water solubility due to the ester and aromatic groups.
  • Structural Insights : Crystal structure data suggest steric hindrance from the bromo-benzylidine group, which may limit membrane permeability .

Comparative Data Table

Property Compound A Compound B Compound C
Core Structure Thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Position 2 Group Acetic acid hydrochloride Acetic acid (thioether-linked) Bromo-benzylidine
Position 7 Group Methyl Methyl Methyl
Solubility High (hydrochloride salt) Moderate (thioether) Low (ester, aromatic groups)
Bioactivity Potential drug candidate (enhanced solubility) Unknown (structural analog) Studied for crystallographic properties

Methodological Insights

Spectrofluorometry and tensiometry, as employed for critical micelle concentration (CMC) determination in quaternary ammonium compounds , could be adapted to study the self-assembly or surface activity of thiadiazolo-pyrimidine derivatives.

Functional Group Impact

  • Hydrochloride Salt (Compound A) : Increases polarity and solubility, crucial for oral bioavailability in pharmaceuticals.
  • Ester and Bromo-Benzylidine (Compound C) : Reduces solubility but may enhance binding to hydrophobic targets .

Biological Activity

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride is a compound belonging to the thiadiazole and pyrimidine classes. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound based on current research findings.

Chemical Structure

The compound has the following chemical formula:

  • Molecular Formula : C₈H₈ClN₃O₃S
  • SMILES : O=C(N1N2)C=C(C)N=C1SC2=CC(O)=O.Cl

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and pyrimidine exhibit significant antimicrobial properties. For instance, a study highlighted that various thiadiazole compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully characterized.

Antitubercular Properties

Thiadiazole derivatives have been explored for their antitubercular activity. For example, compounds with similar frameworks have shown inhibition against Mycobacterium tuberculosis with varying degrees of efficacy . The biological activity of this compound in this context requires further investigation to establish its potential as an antitubercular agent.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. A notable study tested various substituted thiadiazoles against CCRF-CEM leukemia cells and reported IC50 values suggesting moderate to high cytotoxicity . The specific cytotoxic profile of this compound needs to be elucidated through targeted studies.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityResults
Villemagne et al. (2020)Thiadiazole derivativesAntitubercularInhibition against M. tuberculosis with IC values < 0.1 μM
Parikh et al. (2020)Substituted oxadiazolesAntitubercular92% inhibition at 250 μg/mL
Shruthi et al. (2019)Oxadiazole linked to quinolineCytotoxicityMIC of 0.5 μg/mL against M. tuberculosis

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that its structural features may allow it to interact with specific biological targets such as enzymes or receptors involved in cell growth and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via hydrazine-mediated reactions with ethyl carboxylate precursors under reflux in alcoholic solvents (e.g., ethanol or methanol) at 78–80°C. Key intermediates like 2-R 5-oxo-5H-6-ethylcarboxylate derivatives are reacted with hydrazine hydrate to yield carbohydrazine analogs . Optimization involves solvent selection (e.g., ethanol for higher yields), controlled temperature, and purification via column chromatography.
  • Characterization : Confirm structure using NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodology : Use multi-spectral analysis:

  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the oxo group) .
  • NMR (¹H and ¹³C) to confirm regiochemistry and substituent positions .
  • X-ray crystallography for absolute configuration determination, particularly for intermediates like ethyl 7-hydroxy-5-oxo derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodology : Conduct disk diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Use standard protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multi-step reactions?

  • Methodology :

  • Employ green chemistry approaches , such as one-pot three-component reactions using Meldrum’s acid and aromatic aldehydes with 5-amino-1,3,4-thiadiazole-2-thiol in ethanol/acetic acid. This reduces intermediate isolation steps and improves atom economy .
  • Optimize stoichiometry (e.g., 1.1 equiv of aldehydes) and reaction time (3–5 h under reflux) .
    • Troubleshooting : Monitor reaction progress via TLC and use scavenger resins (e.g., Amberlyst®) to remove unreacted reagents .

Q. How can contradictions in biological activity data (e.g., variable MICs across studies) be resolved?

  • Methodology :

  • Standardize assays : Ensure consistent microbial strains, growth media, and inoculum sizes.
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent variations at the 7-methyl or acetic acid groups) to identify critical pharmacophores. For example, phenyl or fluorobenzylidene substituents in related thiadiazolopyrimidines enhance activity .
  • Mechanistic studies : Use fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., DNA gyrase) .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against validated targets (e.g., bacterial integrase or fungal CYP51). Use crystal structures from the PDB (e.g., 4URO for αIIbβ3 integrin) for homology modeling .
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. How can crystallization challenges for X-ray diffraction analysis be addressed?

  • Methodology :

  • Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) for slow evaporation.
  • For hygroscopic compounds, use sealed capillaries during data collection .
  • Analyze data with SHELX software; refine hydrogen bonding and π-π stacking interactions to resolve disorder .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 2
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride

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